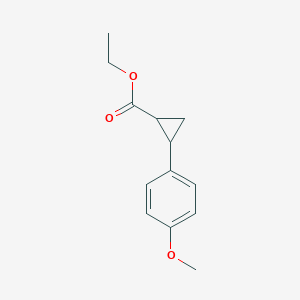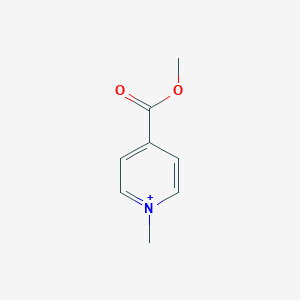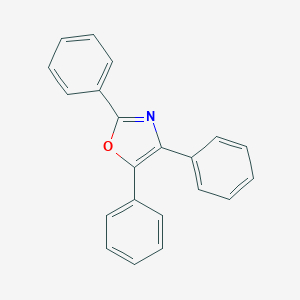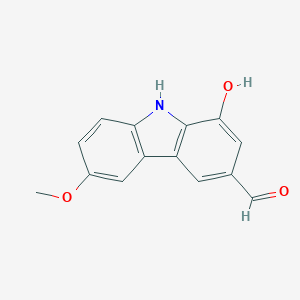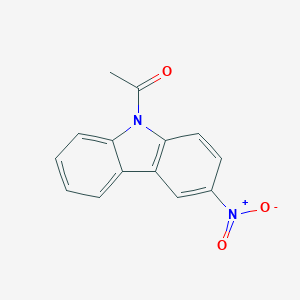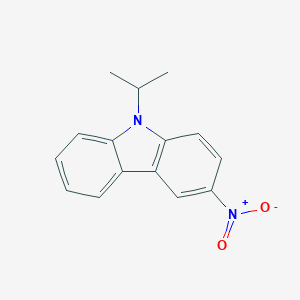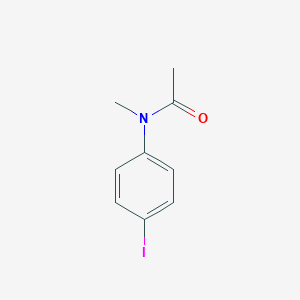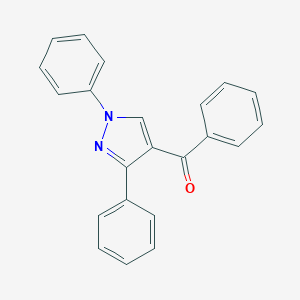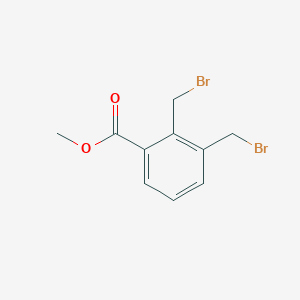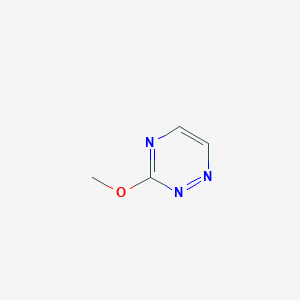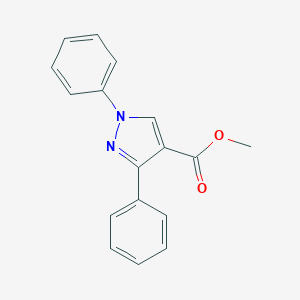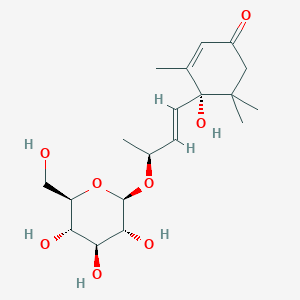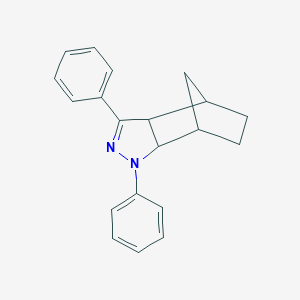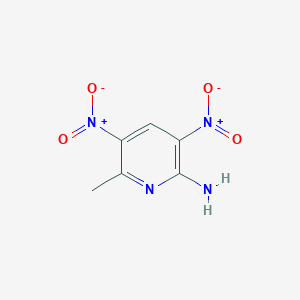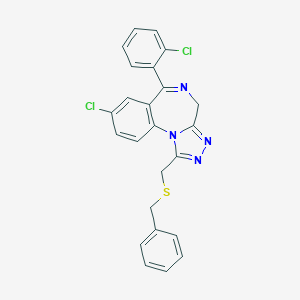
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-, also known as CMT-3, is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain.
Mechanism Of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is not fully understood. However, studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have various biochemical and physiological effects. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to induce apoptosis in cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have analgesic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in pain signaling.
Advantages And Limitations For Lab Experiments
One advantage of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have relatively low toxicity in animal studies. However, one limitation of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its complex synthesis process, which requires skilled chemists and specialized equipment.
Future Directions
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. One direction is to further investigate its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. Other future directions include the development of more efficient synthesis methods for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- and the investigation of its potential side effects and toxicity in humans.
Conclusion
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and analgesic effects. While 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has several advantages for lab experiments, its complex synthesis process and potential side effects and toxicity in humans require further investigation.
Synthesis Methods
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can be synthesized through a multi-step process involving the reaction of 8-chloro-6-(2-chlorophenyl)-1-((phenylmethyl)thio)methyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with various reagents. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have analgesic effects, which may be useful in the treatment of pain.
properties
CAS RN |
72913-11-2 |
|---|---|
Product Name |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- |
Molecular Formula |
C24H18Cl2N4S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(benzylsulfanylmethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C24H18Cl2N4S/c25-17-10-11-21-19(12-17)24(18-8-4-5-9-20(18)26)27-13-22-28-29-23(30(21)22)15-31-14-16-6-2-1-3-7-16/h1-12H,13-15H2 |
InChI Key |
VQEGPALUOXMZCL-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5 |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5 |
Other CAS RN |
72913-11-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



